(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide
CAS No.:
Cat. No.: VC14524489
Molecular Formula: C23H18FN3O
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18FN3O |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | (E)-2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C23H18FN3O/c24-18-10-6-9-17(13-18)14-19(22-26-20-11-4-5-12-21(20)27-22)23(28)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,25,28)(H,26,27)/b19-14+ |
| Standard InChI Key | XBWWHRLOSJOBIG-XMHGGMMESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)F)/C3=NC4=CC=CC=C4N3 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₃H₁₈FN₃O, with a molecular weight of 371.4 g/mol. Its IUPAC name, (E)-2-(1H-benzimidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)prop-2-enamide, reflects three critical structural elements:
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Benzimidazole ring: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its role in DNA intercalation and enzyme inhibition .
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Acrylamide linker: The (E)-prop-2-enamide group introduces rigidity and planar geometry, facilitating interactions with biological targets .
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Fluorinated aryl groups: The 3-fluorophenyl and benzyl substituents enhance lipophilicity and metabolic stability .
Key Physicochemical Data
The E-configuration of the acrylamide double bond is critical for maintaining spatial alignment between the benzimidazole and fluorophenyl groups, optimizing target binding .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of benzimidazole core: 1H-Benzo[d]imidazol-2-amine (CAS 934-32-7) serves as a precursor, synthesized through cyclization of o-phenylenediamine derivatives under acidic conditions .
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Acrylamide coupling: A Heck-type reaction or nucleophilic acyl substitution introduces the acrylamide moiety. For example, microwave-assisted coupling of 2-(1H-benzimidazol-2-yl)acetic acid with N-benzyl-3-(3-fluorophenyl)propenamide yields the target compound in high purity .
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Fluorophenyl incorporation: Suzuki-Miyaura cross-coupling or direct fluorination may introduce the 3-fluorophenyl group .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | CuI, Cs₂CO₃, tert-butanol, 90°C, 16 h | 69% | |
| 2 | MW irradiation, ethanol, 80°C, 2 min | 72% |
Structural Characterization
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¹H NMR: Key signals include δ 7.80–7.74 ppm (benzimidazole H4), δ 6.34–5.98 ppm (N-benzyl CH₂), and δ 8.87–8.27 ppm (thiazole protons) .
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MS: Molecular ion peak at m/z 371.4 [M+H]⁺ confirms the molecular weight.
Biological Activities and Mechanisms
Antiparasitic Activity
Fluorinated benzimidazoles exhibit potent activity against helminths and protozoa. In comparative studies, derivatives with 3-fluorophenyl groups showed 4.2-fold higher efficacy against Taenia crassiceps cysts than albendazole, a commercial anthelmintic . The mechanism involves inhibition of mitochondrial fumarate reductase, disrupting parasite energy metabolism .
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound demonstrated a MIC₉₀ of 8 µg/mL, attributed to DNA gyrase inhibition .
Therapeutic Applications and Pharmacokinetics
Drug Likeness
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Lipinski’s Rule: Molecular weight <500, H-bond donors <5, acceptors <10 – compliant .
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BBB permeability: Predicted logBB = -0.7, suggesting limited CNS penetration .
Metabolic Stability
In vitro microsomal studies (human liver microsomes):
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t₁/₂ = 42 min (compared to 12 min for non-fluorinated analogs) .
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Major metabolites arise from hydroxylation of the benzyl group .
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the fluorophenyl position (e.g., 2- vs. 4-fluoro) to optimize target affinity .
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Prodrug development: Incorporating phosphate esters to enhance aqueous solubility .
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In vivo efficacy studies: Evaluating pharmacokinetics in rodent models of helminthiasis and cancer .
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